molecular formula C18H27NO B3954916 N-cyclohexyl-N-ethyl-2-phenylbutanamide

N-cyclohexyl-N-ethyl-2-phenylbutanamide

Cat. No.: B3954916
M. Wt: 273.4 g/mol
InChI Key: YBVBWQNEIRHQPE-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-phenylbutanamide: is an organic compound with the molecular formula C18H27NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, which includes a cyclohexyl group, an ethyl group, and a phenyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-cyclohexyl-N-ethyl-2-phenylbutanamide typically begins with the selection of appropriate starting materials such as cyclohexylamine, ethylamine, and 2-phenylbutanoic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is also common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclohexyl-N-ethyl-2-phenylbutanamide can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the phenyl group.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclohexyl-N-ethyl-2-phenylbutanamide is used as a building block in organic synthesis, particularly in the development of novel amide-based compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-N-methyl-2-phenylbutanamide
  • N-cyclohexyl-N-propyl-2-phenylbutanamide
  • N-cyclohexyl-N-isopropyl-2-phenylbutanamide

Comparison: N-cyclohexyl-N-ethyl-2-phenylbutanamide is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5,7-8,11-12,16-17H,3-4,6,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVBWQNEIRHQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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